molecular formula C12H6N4O4 B600095 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-84-1

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B600095
CAS No.: 155513-84-1
M. Wt: 270.204
InChI Key: WVWRXBLDNBGJGY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring The presence of a nitrophenyl group at the 2-position of the pyrazine ring adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 4-nitroaniline with appropriate reagents to form the pyrazine ring, followed by cyclization to form the oxazine ring. One common method involves the use of anthranilic acid derivatives and orthoesters in the presence of acetic acid as a catalyst . The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its nitrophenyl and oxazine moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to the fusion of the pyrazine and oxazine rings, which is not commonly found in other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-nitrophenyl)pyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-12-9-10(14-6-5-13-9)15-11(20-12)7-1-3-8(4-2-7)16(18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWRXBLDNBGJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704570
Record name 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-84-1
Record name 2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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